molecular formula C₃₁H₃₂O₁₄ B1141030 methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate CAS No. 490028-22-3

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate

Cat. No. B1141030
M. Wt: 628.58
InChI Key:
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Description

The synthesis and study of complex organic molecules like the one described are crucial for advancing various scientific fields, including materials science, pharmaceuticals, and organic chemistry. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For example, the first synthesis of "Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate" was achieved by three-component condensation, indicating the layered approach often required in synthesizing complex compounds (Kurbanova et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of complex compounds. The crystal structure of similar compounds provides insights into their molecular geometry, bond lengths, angles, and overall 3D arrangement, which are essential for understanding their chemical behavior (Sambyal et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of complex molecules is influenced by their functional groups and molecular structure. Studies often explore reactions under various conditions to identify potential applications or synthesize derivatives. For instance, reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester with different reagents have been investigated to explore its chemical versatility (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are critical for understanding the applications and handling of these compounds. These properties are typically determined experimentally and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with specific reagents, and stability under various conditions, are pivotal for predicting the compound's behavior in reactions and its potential applications. For example, the stability of carbocations derived from complex organic molecules provides insights into their reactivity and potential as intermediates in organic synthesis (Ito et al., 1999).

Scientific Research Applications

Novel Synthetic Methods and Characterizations

Research has demonstrated innovative synthetic routes and methodologies for creating esters and amides of related compounds, showcasing their potential in synthesizing complex molecules. For instance, novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been described, expanding the synthetic toolkit for creating derivatives of complex heterocyclic compounds (Santilli, Kim, & Wanser, 1971).

Reactivity and Transformations

Studies have also focused on the reactivity and transformations of related compounds, leading to the synthesis of novel heterocyclic systems. This includes the development of methods for the synthesis of tritium-labelled compounds to explore their biological activities and potential as pharmaceuticals (Wint & McCarthy, 1988).

Structural Characterization

The structural characterization of synthesized compounds provides insights into their chemical behavior and potential applications. Research involving the synthesis, structural characterization, and in vitro cytotoxicity studies of amino acetate functionalized Schiff base organotin(IV) complexes highlights the role of structural analysis in developing anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Comparison of Experimental and Computational Results

The comparison of experimental and computational results facilitates the understanding of the electronic structure of compounds. Such studies help in elucidating the properties of novel olefinic-centered macroacyclic compounds, contributing to the advancement of materials science and organic chemistry (Er, Değirmencioğlu, & Tahtaci, 2015).

properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O14/c1-16(32)39-23-11-9-21(10-12-23)7-8-22-13-24(40-17(2)33)15-25(14-22)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/t26-,27-,28?,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSVFPKNACJMKM-GHXQOHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans Resveratrol Penta-O-acetyl-3-beta-D-glucuronide Methyl Ester

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